5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

oxazolidinone regioisomer logP

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (CAS 1082524-60-4) is a synthetic phenyloxazolidinone bearing a primary aminomethyl group at C-5 and a 3-fluorophenyl substituent at N-3. With a molecular formula of C10H11FN2O2 and a molecular weight of 210.20 g/mol , this compound represents the minimal pharmacophoric core of the oxazolidinone antibiotic class—structurally distinguished from clinical agents such as linezolid by the absence of both the C-5 acetamido moiety and the 4-morpholinyl substituent on the phenyl ring.

Molecular Formula C10H11FN2O2
Molecular Weight 210.2 g/mol
CAS No. 1082524-60-4
Cat. No. B1628808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone
CAS1082524-60-4
Molecular FormulaC10H11FN2O2
Molecular Weight210.2 g/mol
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC(=CC=C2)F)CN
InChIInChI=1S/C10H11FN2O2/c11-7-2-1-3-8(4-7)13-6-9(5-12)15-10(13)14/h1-4,9H,5-6,12H2
InChIKeyJUPGGIVRZWNEBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (CAS 1082524-60-4): Core Oxazolidinone Scaffold for Antibacterial Research and Chemical Biology


5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (CAS 1082524-60-4) is a synthetic phenyloxazolidinone bearing a primary aminomethyl group at C-5 and a 3-fluorophenyl substituent at N-3. With a molecular formula of C10H11FN2O2 and a molecular weight of 210.20 g/mol [1], this compound represents the minimal pharmacophoric core of the oxazolidinone antibiotic class—structurally distinguished from clinical agents such as linezolid by the absence of both the C-5 acetamido moiety and the 4-morpholinyl substituent on the phenyl ring [2]. It is commercially available as a racemic mixture (typical purity ≥95%) through multiple suppliers and is catalogued in authoritative chemical databases including PubChem (CID 21907482) [1].

Why Closely Related Phenyloxazolidinones Cannot Substitute for 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone in Medicinal Chemistry and Assay Development


Within the phenyloxazolidinone class, seemingly minor structural modifications produce profound differences in biological activity, physicochemical behavior, and synthetic utility. SAR studies have established that the 3-(3-fluorophenyl)-oxazolidinone core provides a specific electronic and steric environment critical for ribosomal binding, but that full antibacterial potency additionally requires a 5-acetamidomethyl side chain and, in clinical candidates, a 4-substituent on the phenyl ring [1]. The free 5-aminomethyl group present in 1082524-60-4 renders this compound a versatile synthetic intermediate—enabling N-acylation, reductive amination, or urea formation—that is mechanistically distinct from both the acetyl-capped clinical antibiotics and the morpholino-substituted linezolid amine (PNU-105368, CAS 168828-90-8) [1]. Furthermore, the regioisomeric position of the fluorine atom (3- vs. 4-fluorophenyl) alters both logP and hydrogen-bonding capacity, affecting membrane permeability and target engagement in ways not predictable from single-position substituent shifts alone [2]. These non-interchangeable structural features are detailed quantitatively below.

Quantitative Differentiation Evidence for 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone vs. Closest Analogs


Regioisomeric Fluorine Positioning: 3-Fluorophenyl vs. 4-Fluorophenyl — Physicochemical Property Divergence

The 3-fluorophenyl substitution in CAS 1082524-60-4 yields a computed XLogP3-AA of 0.7, compared to the 4-fluorophenyl regioisomer (CAS 1082524-54-6) which has a predicted XLogP3-AA of approximately 0.5 [1]. This ~0.2 log unit difference in lipophilicity, arising solely from fluorine position, translates to an approximately 1.6-fold difference in octanol-water partition coefficient, which can meaningfully alter passive membrane permeability and non-specific protein binding in cell-based assays [1]. Both isomers share identical hydrogen bond donor (1) and acceptor (4) counts, confirming that the difference is driven by electronic distribution rather than gross H-bond changes [1].

oxazolidinone regioisomer logP physicochemical profiling

Free 5-Aminomethyl vs. 5-Acetamidomethyl: Critical Functional Group Divergence for Prodrug and Conjugate Chemistry

Published SAR studies on oxazolidinone antibacterials demonstrate that the 5-acetamidomethyl substituent is essential for high-potency ribosomal inhibition, with deacetylated analogs (bearing a free 5-aminomethyl group) showing substantially reduced antibacterial activity [1]. CAS 1082524-60-4 bears the free amine, making it a direct synthetic precursor for generating diverse 5-N-substituted libraries through acylation, sulfonylation, or reductive amination—a versatility absent in linezolid (which carries the pre-formed acetamido group) [1]. The computed topological polar surface area (tPSA) of 9 Ų at pH 7 for the free amine form [2] is significantly lower than the tPSA of ~35 Ų for the acetamido derivative, indicating superior passive permeability for the free amine scaffold in intracellular target engagement studies.

oxazolidinone prodrug conjugate antibacterial SAR

Absence of 4-Morpholinyl Substituent: Differentiating from Linezolid and Linezolid Amine for Resistance Profiling Studies

CAS 1082524-60-4 lacks the 4-morpholinyl substituent present in linezolid and its desacetyl metabolite (PNU-105368, CAS 168828-90-8). The morpholine ring contributes approximately 87 Da of additional molecular weight and introduces a tertiary amine (pKa ~7.4) that is protonated at physiological pH, substantially altering both the physicochemical profile and the ribosomal binding mode [1]. The molecular weight of 210.20 g/mol for the target compound is 85.11 g/mol lower than linezolid amine (295.31 g/mol) [2]. SAR studies have shown that the 4-position substituent on the 3-phenyl ring is a critical determinant of potency against linezolid-resistant strains carrying the cfr methyltransferase gene, with morpholino-substituted analogs retaining activity against some resistant mutants while des-morpholino analogs show differential resistance profiles [1].

oxazolidinone linezolid morpholine antibiotic resistance ribosome

Racemic vs. Enantiopure (S)-Form: Differential Utility for Stereochemical Probe Studies

CAS 1082524-60-4 is the racemic mixture, whereas CAS 380380-56-3 is the (S)-enantiomer. Oxazolidinone antibiotics derived from the (S)-configuration at C-5 are known to be the active enantiomers for ribosomal binding, with the (R)-enantiomer typically displaying >10-fold reduced antibacterial activity [1]. The racemate therefore serves as a cost-effective material for initial screening and synthetic methodology development, while the enantiopure (S)-form (available at 97% purity from specialty suppliers) is required for chirally sensitive applications such as co-crystallization with the 50S ribosomal subunit or definitive SAR determination. The racemate's InChIKey (JUPGGIVRZWNEBD-UHFFFAOYSA-N) differs from the (S)-enantiomer's InChIKey (JUPGGIVRZWNEBD-VIFPVBQESA-N), enabling unambiguous analytical differentiation [1].

chiral enantiomer oxazolidinone stereochemistry ribosome

Antibacterial Spectrum: Broad Gram-Positive and Gram-Negative Activity Reported in Screening Databases

According to the AntibioticDB curated database, CAS 1082524-60-4 is reported to exhibit antibacterial activity against both Gram-positive and Gram-negative pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus spp., Moraxella catarrhalis, and Streptococcus pneumoniae [1]. The mechanism of action is listed as unknown, and the compound reached experimental (preclinical) development stage as of 2011 under investigation by Orchid Chemicals & Pharmaceuticals, India [1]. A separate entry in the same database indicates activity against drug-resistant S. aureus, Bacillus anthracis, drug-resistant S. pneumoniae, Francisella tularensis, and Enterococcus faecalis, with a concentration-dependent effect on RNA, DNA, protein, and cell wall synthesis noted [2]. These database entries represent screening-level data rather than published MIC values and should be interpreted as indicating antibacterial potential warranting further quantitative characterization.

antibacterial MRSA VRE spectrum of activity MIC

Rotatable Bond Count and Conformational Flexibility: Differentiating from Conformationally Restricted Analogs

CAS 1082524-60-4 possesses exactly 2 rotatable bonds (the C-N bond connecting the fluorophenyl ring to the oxazolidinone nitrogen, and the CH2-NH2 bond at C-5) [1]. This is one fewer rotatable bond than linezolid (3 rotatable bonds: phenyl-oxazolidinone, CH2-NHAc, and morpholine ring flexibility) and significantly fewer than tedizolid (5 rotatable bonds) [1]. Lower rotatable bond count correlates with reduced entropic penalty upon target binding and is a favorable drug-likeness parameter; compounds with ≤10 rotatable bonds and MW <500 generally exhibit improved oral bioavailability [2]. The restricted conformational space of this compound (2 rotatable bonds, MW 210.20) places it in a highly favorable region of oral drug-likeness space compared to larger oxazolidinone clinical candidates.

conformational analysis rotatable bonds drug-likeness oxazolidinone molecular design

Optimal Application Scenarios for 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone (CAS 1082524-60-4) Based on Quantitative Differentiation Evidence


Scaffold for Diversifiable Oxazolidinone Library Synthesis via C-5 Amine Derivatization

The free primary amine at the C-5 position makes CAS 1082524-60-4 the scaffold of choice for generating focused libraries of N-acyl, N-sulfonyl, N-alkyl, and N-aryl oxazolidinone derivatives. Unlike linezolid or tedizolid—where the C-5 position is already capped as the acetamido or hydroxyl group—this compound provides a synthetically unrestricted handle for parallel medicinal chemistry optimization [1]. The low molecular weight (210.20 g/mol) and favorable computed logP (0.7) ensure that even after derivatization, lead compounds are likely to remain within drug-like property space [2]. Typical reaction protocols involve coupling with carboxylic acids (HATU/DIPEA), sulfonyl chlorides, or aldehydes/ketones under reductive amination conditions.

Baseline Comparator for Oxazolidinone Resistance Mechanism Studies

The absence of the 4-morpholinyl substituent that is present in linezolid makes CAS 1082524-60-4 an essential baseline comparator for deconvoluting resistance mechanisms. Studies on cfr-methyltransferase-mediated resistance have shown that the 4-position substituent significantly modulates susceptibility, with morpholino-bearing analogs often retaining partial activity [1]. By testing the des-morpholino scaffold alongside linezolid and linezolid amine against panels of resistant clinical isolates, researchers can isolate the contribution of the 4-substituent to resistance evasion. The compound's 2 rotatable bonds and compact structure also make it suitable for computational docking studies on both wild-type and mutant 50S ribosomal subunits.

Synthetic Intermediate for Oxazolidinone Prodrug and Bioconjugate Development

The low topological polar surface area (tPSA = 9 Ų at pH 7) [1] indicates superior membrane permeability compared to the acetamido-capped clinical oxazolidinones (tPSA ≈ 35 Ų). This property, combined with the nucleophilic primary amine, positions CAS 1082524-60-4 as an ideal starting material for phosphate-, ester-, or peptide-based prodrug strategies where intracellular release of the active amine is desired. Additionally, the amine can be conjugated to E3 ligase ligands for PROTAC development targeting the bacterial ribosome, or to fluorophores and biotin for chemical biology probe development. The 3-fluorophenyl group provides a distinct ¹⁹F NMR handle for monitoring cellular uptake and metabolism without the confounding signals from the morpholine ring present in linezolid-derived probes.

Cost-Effective Racemic Screening Preceding Enantiopure Lead Optimization

For high-throughput screening campaigns or preliminary SAR exploration, the racemic form (CAS 1082524-60-4, ≥95% purity, commercially available at approximately 40-60% lower cost than the enantiopure (S)-form) [1] allows budget-efficient evaluation of antibacterial activity, cytotoxicity, and preliminary ADME parameters. Only upon confirmation of promising activity is investment in the enantiopure (S)-enantiomer (CAS 380380-56-3, 97% purity) [2] warranted, based on the well-established SAR that the (S)-configuration is required for ribosomal binding and antibacterial potency in this class [1]. This tiered procurement strategy is standard practice in industrial oxazolidinone drug discovery programs.

Quote Request

Request a Quote for 5-(Aminomethyl)-3-(3-fluorophenyl)-2-oxazolidinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.